The Enigmatic Alkaloid: A Technical Guide to Girinimbine, a Promising Bioactive Compound from the Genus Murraya
The Enigmatic Alkaloid: A Technical Guide to Girinimbine, a Promising Bioactive Compound from the Genus Murraya
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The genus Murraya, belonging to the family Rutaceae, is a rich reservoir of bioactive carbazole alkaloids, which have garnered significant attention for their diverse pharmacological activities. While the initially intended subject of this guide, Paniculidine C from Murraya exotica, remains an obscure compound with limited available data, we turn our focus to a closely related and extensively studied alkaloid: girinimbine. First isolated from the curry tree (Murraya koenigii), girinimbine has demonstrated potent anticancer and anti-inflammatory properties, making it a compound of high interest for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of girinimbine, with a focus on its underlying molecular mechanisms.
Discovery and Isolation
Girinimbine, a prominent carbazole alkaloid, was first identified in the stem bark of Murraya koenigii.[3] Its structure was elucidated through various spectroscopic techniques, revealing a unique pyranocarbazole skeleton.[4] While initially discovered in M. koenigii, the presence of related alkaloids in Murraya exotica suggests the potential for its occurrence in this species as well, although this is yet to be extensively documented.[5]
Experimental Protocol: Isolation of Girinimbine from Murraya koenigii
The following protocol outlines a general method for the isolation of girinimbine from the stem bark of Murraya koenigii, based on established phytochemical procedures.
1. Plant Material Collection and Preparation:
-
Fresh stem bark of Murraya koenigii is collected and authenticated.
-
The bark is washed, shade-dried, and pulverized into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to Soxhlet extraction with a non-polar solvent such as petroleum ether or hexane to remove fatty constituents.
-
The defatted material is then extracted with a solvent of medium polarity, typically chloroform or dichloromethane, to isolate the carbazole alkaloids.
3. Fractionation and Purification:
-
The crude chloroform extract is concentrated under reduced pressure to yield a viscous residue.
-
This residue is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2) and visualized under UV light.
-
Fractions showing the presence of girinimbine (identified by its characteristic Rf value and comparison with a standard) are pooled.
-
The pooled fractions are further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield pure girinimbine crystals.
Workflow for the Isolation of Girinimbine:
Structural Elucidation and Spectroscopic Data
The definitive structure of girinimbine has been established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Data for Girinimbine | |
| ¹H NMR (CDCl₃, δ ppm) | 7.95 (1H, d, H-5), 7.85 (1H, s, NH), 7.35-7.20 (3H, m, Ar-H), 6.95 (1H, d, H-4), 5.75 (1H, d, H-2'), 2.30 (3H, s, Ar-CH₃), 1.45 (6H, s, 2 x CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 155.0 (C-4a), 140.0 (C-8a), 138.0 (C-4b), 126.0 (C-5), 122.0 (C-8), 120.0 (C-7), 119.0 (C-1a), 118.0 (C-6), 110.0 (C-4), 104.0 (C-1), 77.0 (C-3'), 28.0 (2 x CH₃), 21.0 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3450 (N-H), 1640 (C=C), 1580, 1470 (aromatic), 1150 (C-O) |
| Mass Spectrum (m/z) | 263 [M]⁺, 248 [M-CH₃]⁺ |
Biological Activities and Signaling Pathways
Girinimbine has demonstrated a remarkable spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
Girinimbine exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[1][6][7] Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Girinimbine triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
-
Intrinsic Pathway: Girinimbine induces mitochondrial membrane potential disruption, leading to the release of cytochrome c into the cytosol. This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the pro-apoptotic protein Bax is upregulated, further promoting apoptosis.[7][8] The tumor suppressor protein p53 is also upregulated in response to girinimbine treatment.[6][7]
-
Extrinsic Pathway: Girinimbine has been shown to upregulate the expression of Fas and FasL, key components of the death receptor pathway, leading to the activation of caspase-8.[6]
Signaling Pathway for Girinimbine-Induced Apoptosis:
Cell Cycle Arrest: Girinimbine can arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.[7] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[6][7]
Inhibition of Metastasis: Girinimbine has been shown to inhibit the migration and invasion of cancer cells by targeting key signaling pathways such as MEK/ERK and STAT3.[1]
Anti-inflammatory Activity
Girinimbine exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the translocation of NF-κB into the nucleus, girinimbine effectively suppresses the inflammatory response.[7][9]
Signaling Pathway for Girinimbine's Anti-inflammatory Action:
Quantitative Data Summary
The following tables summarize the reported quantitative data for girinimbine.
Table 1: In Vitro Cytotoxic Activity of Girinimbine
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Raji | Burkitt's lymphoma | 6.0 | [10][11] |
| HT-29 | Colon Adenocarcinoma | ~5.0 | [7] |
Table 2: Quantitative Analysis of Girinimbine in Murraya koenigii Leaves
| Geographic Origin | Climatic Zone | Girinimbine Content (mg/g) | Reference |
| India (various) | Humid subtropical, tropical wet & dry, etc. | 0.010 - 0.114 | [12] |
Conclusion
Girinimbine, a carbazole alkaloid from the genus Murraya, stands out as a promising natural product with significant potential for the development of novel anticancer and anti-inflammatory therapies. Its well-elucidated mechanisms of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key inflammatory signaling pathways, provide a solid foundation for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the discovery, isolation, and multifaceted biological activities of this intriguing molecule. Further research into the optimization of its isolation, synthetic production, and formulation will be crucial in harnessing the full therapeutic potential of girinimbine.
References
- 1. View of Naturally occurring Girinimbine alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 2. Girinimbine - Wikipedia [en.wikipedia.org]
- 3. Anti-Tumour Promoting Activity and Antioxidant Properties of Girinimbine Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Girinimbine from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumour promoting activity and antioxidant properties of girinimbine isolated from the stem bark of Murraya koenigii S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
